molecular formula C22H21N3O4S B451179 2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE

2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE

Cat. No.: B451179
M. Wt: 423.5g/mol
InChI Key: BETGXJHTYPDZRZ-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with methoxy and thienylcarbonyl hydrazono substituents, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE typically involves multiple steps, including the formation of the hydrazone linkage and the introduction of the methoxy and thienyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazone linkage or other functional groups.

    Substitution: The methoxy and thienyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenyl acetate
  • 2-(2-Methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Uniqueness

2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5g/mol

IUPAC Name

N-[(E)-[3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C22H21N3O4S/c1-14-9-10-30-20(14)22(27)25-24-12-15-7-8-18(28-2)16(11-15)13-29-19-6-4-3-5-17(19)21(23)26/h3-12H,13H2,1-2H3,(H2,23,26)(H,25,27)/b24-12+

InChI Key

BETGXJHTYPDZRZ-WYMPLXKRSA-N

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=CC=CC=C3C(=O)N

SMILES

CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3C(=O)N

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3C(=O)N

Origin of Product

United States

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